
(2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine, also known as DMIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. DMIA is a derivative of indole, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry. The unique chemical structure of DMIA makes it a promising candidate for the synthesis of novel drugs that can target specific biological pathways and treat various diseases.
Mécanisme D'action
The mechanism of action of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine is not fully understood, but several studies have suggested that it acts by modulating various biological pathways. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine can induce the expression of genes that promote apoptosis and inhibit the growth of cancer cells. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects
(2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been shown to improve mitochondrial function and reduce oxidative stress, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine is its ability to selectively target specific biological pathways, which can make it a promising candidate for the development of new drugs. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine also exhibits low toxicity and can be easily synthesized in the laboratory. However, one of the main limitations of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine is its poor solubility in water, which can make it difficult to administer in vivo. In addition, (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the research on (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine. One of the most promising areas of research is the development of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine-based drugs for the treatment of cancer. Several studies have reported that (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine exhibits significant anticancer activity, and further research is needed to determine its efficacy in clinical trials. Another area of future research is the development of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been shown to improve cognitive function in animal models of these diseases, and further research is needed to determine its potential as a neuroprotective agent. Finally, future research is needed to optimize the synthesis of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine and improve its solubility and bioavailability in vivo.
Méthodes De Synthèse
The synthesis of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine involves several steps, including the condensation of 2,5-dimethylbenzaldehyde and indole-3-carboxaldehyde, followed by reduction and deprotection reactions. The process of (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine synthesis has been optimized over the years, and several methods have been developed to improve the yield and purity of the final product. The most commonly used method involves the use of catalytic hydrogenation and acid-catalyzed deprotection.
Applications De Recherche Scientifique
(2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been extensively studied for its potential applications in the development of new drugs. Several studies have reported that (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine exhibits significant anticancer activity and can induce apoptosis in cancer cells. (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. In addition, (2,5-dimethylphenyl)(1H-indol-3-ylmethyl)amine has been investigated for its potential use as a neuroprotective agent and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-7-8-13(2)17(9-12)19-11-14-10-18-16-6-4-3-5-15(14)16/h3-10,18-19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKSKHVZMBPHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-ylmethyl)-2,5-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)
![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)
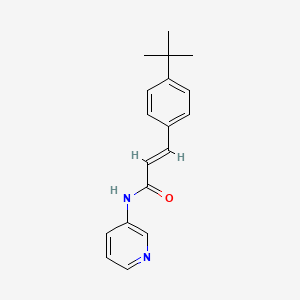
![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)

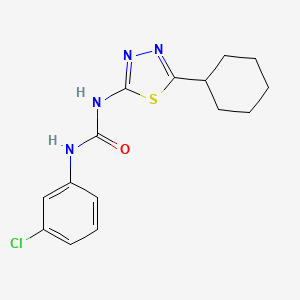

![N-methyl-3-piperidin-3-yl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5691638.png)
![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
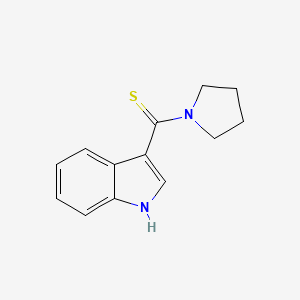
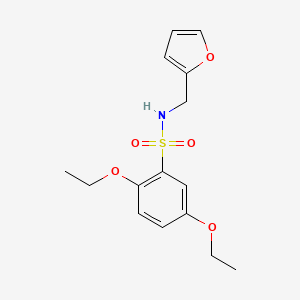
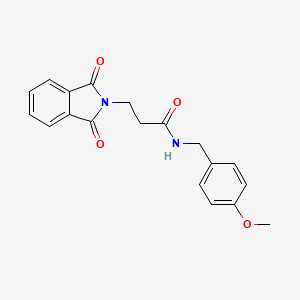
![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)